Bruceanol C is isolated from the Brucea javanica plant, commonly found in tropical regions. The plant has been traditionally used in Chinese herbal medicine for its therapeutic properties. Quassinoids, including Bruceanol C, are classified as secondary metabolites that exhibit significant biological activity, particularly in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
The synthesis of Bruceanol C typically involves extraction and purification processes from the Brucea javanica plant. The general method includes:
For instance, one study reported the isolation of Bruceanol C through a series of chromatographic techniques, yielding a product with a defined molecular formula of .
Bruceanol C has a complex molecular structure typical of quassinoids. Its molecular formula is , which indicates the presence of multiple functional groups contributing to its biological activity.
Spectroscopic analysis reveals characteristic peaks corresponding to various hydrogen environments within the molecule, confirming the presence of specific functional groups that play a role in its pharmacological activities.
Bruceanol C participates in various chemical reactions that can affect its biological activity:
The mechanism of action of Bruceanol C primarily involves:
Bruceanol C exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 396.43 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under acidic conditions |
Bruceanol C has significant potential applications in various fields:
Quassinoids represent a distinct class of degraded triterpenoids originating from the euphane or tirucallane triterpene scaffolds through extensive oxidative modifications. Characterized by their highly oxygenated lactone structures, they are renowned as some of the most bitter natural compounds known [7]. These metabolites share a core framework typically comprising four fused rings (three six-membered and one five-membered lactone ring), often decorated with epoxide, ketone, hydroxy, and ester functional groups that critically influence their bioactivity [7] [10]. Functionally, quassinoids exhibit a spectrum of pharmacological effects, including antitumor, antimalarial, anti-inflammatory, and insecticidal activities, largely attributed to their ability to inhibit protein synthesis and disrupt cellular proliferation pathways [5] [7]. Their structural complexity and diversity arise from variations in oxidation states, stereochemistry, and side-chain substituents across different subclasses.
Table 1: Representative Quassinoids and Their Structural Features
Quassinoid Name | Core Structure Type | Key Functional Groups | Biological Significance |
---|---|---|---|
Quassin | C20-Tetracyclic | δ-Lactone, C-11 ketone | Prototype insecticide |
Bruceantin | C20-Picrasane | C-15 ester, C-2,C-3 unsaturation | Clinical anticancer candidate |
Bruceanol C | C20-Picrasane | C-15 ester, C-1,C-11,C-12 hydroxy, C-13,C-20 epoxide | Potent cytotoxicity |
Brusatol | C20-Picrasane | C-15 ester, C-11,C-12 epoxide | Nrf2 pathway inhibition |
Bruceanol C is classified specifically as a C20-picrasane-type quassinoid, denoting its origin from the degradation of a C30 triterpenoid precursor and its structural alignment with the picrasane skeleton [7]. This molecular framework features a characteristic 13,20-epoxy bridge and a C15 side chain bearing a complex ester moiety [(3E)-5-acetoxy-4,5-dimethyl-2-oxo-3-hexenoyl], which is pivotal for its biological interactions [1] [3]. The compound’s stereochemistry includes defined configurations at C-1(β), C-11(β), C-12(α), and C-15(β), while the configuration at C-8 is denoted as ξ (variable) [1]. Critical structural elements contributing to its bioactivity include:
Table 2: Molecular Characteristics of Bruceanol C and Related Quassinoids
Compound | Molecular Formula | Molecular Weight (g/mol) | Oxygen Atoms | Key Functional Elements |
---|---|---|---|---|
Bruceanol C | C₃₁H₃₈O₁₃ | 618.63 | 13 | C-15 ester, C-1/11/12-OH, C-13,20-epoxy |
Bruceantin | C₃₂H₃₈O₁₁ | 574.64 | 11 | C-15 ester, C-11,12-epoxy |
Brusatol | C₂₆H₃₂O₁₁ | 520.52 | 11 | C-15 ester, C-11,12-epoxy |
Yadanziolide C | C₂₀H₂₄O₈ | 392.40 | 8 | C-15 free alcohol, C-11 ketone |
Bruceanol C was first isolated from the African tree Brucea antidysenterica J.F. Miller (Simaroubaceae) in 1988 by Okano and colleagues during a systematic investigation of antitumor agents from this medicinal plant [4] [6]. The compound typically accumulates in the fruit and stem bark alongside structurally related quassinoids such as bruceanols A, B, D, E, F, G, H, and bruceantinosides [4] [6] [8]. While B. antidysenterica remains its primary source, chemotaxonomic studies indicate its presence, albeit in lower concentrations, in closely related species like Brucea javanica (L.) Merr., widely distributed in Southeast Asia [8] [10]. The extraction process typically employs organic solvents (methanol, ethanol, or chloroform) followed by chromatographic purification using silica gel, HPLC, or countercurrent chromatography to isolate this specific quassinoid from complex plant matrices [4] [6].
Plants producing Bruceanol C occupy specific tropical and subtropical ecological niches. Brucea antidysenterica is indigenous to the Afro-montane regions, particularly Ethiopia’s highlands, where it thrives in open woodlands and forest margins at elevations of 1,500–3,000 meters [8]. Its relative, Brucea javanica, exhibits a broader Southeast Asian and Australasian distribution, spanning from India and Sri Lanka through Myanmar, Thailand, Cambodia, Vietnam, Malaysia, Indonesia, the Philippines, and extending to northern Australia and Papua New Guinea [8] [10]. This species demonstrates ecological adaptability, growing in secondary forests, thickets, forest edges, and disturbed areas on sandy, loamy, or limestone-derived soils from sea level up to 900 meters elevation [8]. The discontinuous distribution of Brucea species in eastern Malesia suggests possible anthropogenic introduction, though their phytochemical richness remains consistent across native and introduced populations [8].
The discovery of Bruceanol C was reported in 1988 in the Journal of Natural Products by Okano, Fukamiya, Aratani, Tagahara, and Lee as part of a series titled "Antitumor Agents" [4]. This work stemmed from ongoing pharmacological screening of Simaroubaceae species, driven by traditional use of Brucea plants in treating dysentery, malaria, and tumors [6] [8]. Initial isolation efforts yielded bruceanols A and B in 1985, followed by bruceanol C in 1988, marking it as the third identified member of this bitter principle series from B. antidysenterica [4] [6]. Early pharmacological characterization revealed its exceptional cytotoxicity against KB human nasopharyngeal carcinoma and P388 murine leukemia cells, stimulating intense interest in its mechanism of action [4] [6]. Subsequent investigations by Lee and colleagues in the 1990s expanded the bruceanol family (e.g., bruceanols D–H), solidifying the structural diversity within this subclass and exploring structure-activity relationships [6]. Notably, bruceanol G, isolated in 1995, demonstrated ED₅₀ values of 0.44 μM (COLO-205 colon cancer) and 0.55 μM (KB), reinforcing the therapeutic potential of this chemical group [6].
Table 3: Milestones in Bruceanol C Research
Year | Research Milestone | Key Contributors | Significance |
---|---|---|---|
1985 | Isolation of bruceanols A and B from B. antidysenterica | Okano et al. | Established foundation for bruceanol-class compounds |
1988 | Discovery and structural elucidation of bruceanol C | Okano et al. [4] | Identified compound with potent cytotoxic properties |
1993 | Isolation of bruceanols D, E, F | Lee et al. | Expanded structural diversity of bruceanol family |
1995 | Discovery of bruceanols G and H; SAR studies | Lee et al. [6] | Confirmed cytotoxicity across tumor cell lines; explored C-15 modifications |
2020s | Mechanistic studies on protein synthesis inhibition | Multiple groups [5] | Elucidated molecular target engagement in cancer cells |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8